(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one
Description
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |
InChI |
InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17+/m1/s1 |
InChI Key |
HXJHQEWSHQXRPH-ZHRONYKTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@]4(C1)[C@@H]2CCCN4C |
Canonical SMILES |
CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM could assemble the macrocyclic framework from a diene precursor. For example, a diene containing pre-installed stereocenters at C1 and C16 might undergo metathesis to form the 14-membered ring, followed by oxidation to introduce the ketone. Chiral Grubbs catalysts could enforce stereoselectivity, though managing the exocyclic double bond at C2(7) remains nontrivial.
Pictet-Spengler Cyclization
Adapting methods for tetrahydro-β-carbolines (THβCs), a tryptamine derivative could condense with a carbonyl compound to form the indole-fused ring. Subsequent alkylation and cyclization might generate the diazatetracyclic core. However, introducing the dimethyl groups at C14 and C16 would require tailored electrophiles.
Asymmetric Transfer Hydrogenation (ATH)
ATH using chiral catalysts (e.g., TsDPEN-Ru complexes) could reduce imine intermediates to establish stereocenters. For instance, a diketone precursor might undergo stereoselective reduction to set the C1 and C10 configurations before cyclization.
Physicochemical Properties Informing Synthesis
Key properties from computational analyses:
| Property | Value | Implications for Synthesis |
|---|---|---|
| logS (Aqueous Solubility) | -2.682 | Low solubility necessitates polar aprotic solvents (e.g., DMF, DMSO). |
| logP (Partition Coefficient) | 2.747 | Hydrophobic character favors lipophilic reaction media. |
| Synthetic Accessibility | 5.249 | Moderately complex; prioritizes step economy. |
| Stereo Centers | 4 | Requires enantioselective methods or resolution. |
These data suggest that reactions should proceed in dimethylformamide (DMF) or dichloromethane (DCM) with catalysts tolerant to low-polarity conditions.
Comparative Analysis with Related Compounds
16-Methyl-6,14-Diazatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]Heptadeca-2(7),3,16-Trien-5-One
This analog lacks the C14 methyl group and C2(7) double bond. Its synthesis via RCM and subsequent oxidation has been reported, though yields are suboptimal (30–40%).
TEX (4,10-Dinitro-2,6,8,12-Tetraoxa-4,10-Diazatetracyclo[5.5.0.0⁵,⁹.0³,¹¹]Dodecane)
A patent describes TEX’s synthesis via nitrolysis of glyoxal trimer derivatives. While mechanistically distinct, this highlights the utility of nitro groups in stabilizing strained intermediates—a strategy potentially applicable to α-obscurine’s ketone formation.
Chemical Reactions Analysis
Types of Reactions
(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a useful tool for probing biochemical processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its complex structure and reactivity may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s tetracyclic core and methyl substituents differentiate it from other heterocyclic and steroidal analogs. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations
Steroidal Analogs (): The target compound shares a tetracyclic framework with steroidal molecules like cortisone acetate but lacks hydroxyl groups critical for glucocorticoid receptor binding. Unlike steroids, the diazatetracyclic system introduces nitrogen atoms that could enable hydrogen bonding or interactions with neurotransmitter receptors (e.g., serotonin or dopamine pathways) .
Heterocyclic Derivatives (): The thiazolinone derivative () shares a ketone and methyl groups but lacks the fused tetracyclic architecture. Its phenylimino group enables π-π stacking, a feature absent in the target compound. This structural divergence likely results in differing bioactivity profiles; for example, thiazolinones often exhibit antimicrobial activity, whereas diazatetracyclines may target ion channels .
- Hierarchical clustering of compounds based on bioactivity profiles () suggests that structural similarities correlate with shared modes of action. The target compound’s diazatetracyclic core may cluster with alkaloids like ibogaine or vinca alkaloids, which modulate CNS pathways, though experimental validation is needed .
Thermodynamic and Spectroscopic Data
- Melting Point: The thiazolinone analog () exhibits a melting point of 180–181°C, while steroidal compounds () typically melt above 200°C. The target compound’s melting point is likely intermediate, influenced by its rigid tetracyclic system and methyl groups .
- NMR Signatures : Methyl groups in the target compound (e.g., 14- and 16-CH₃) would resonate near δ 1.0–1.5 ppm in ¹H NMR, comparable to steroidal methyl signals (). The enamine proton (6-CH) may appear downfield (δ 5.0–6.0 ppm), similar to cyclic enamines in related alkaloids .
Research Findings and Implications
- Structural Determinants of Activity : Methyl groups at positions 14 and 16 may enhance metabolic stability compared to hydroxylated steroids, as seen in ’s fluorinated analog .
- Data Mining Insights (): Frequent substructure analysis () highlights the importance of the diazatetracyclic core in bioactivity clustering.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
